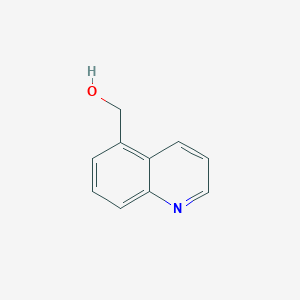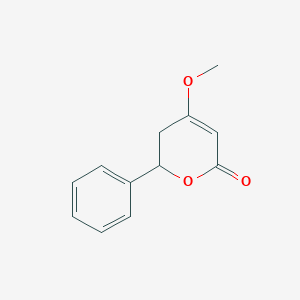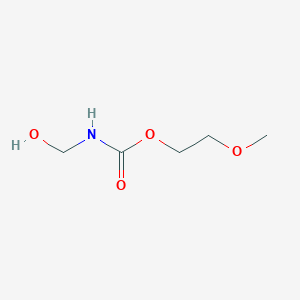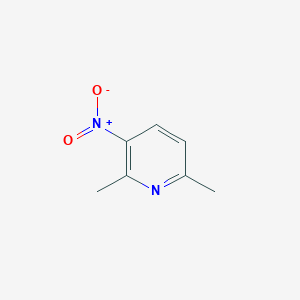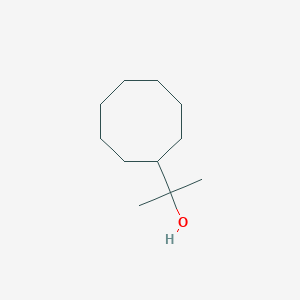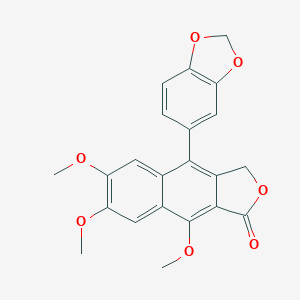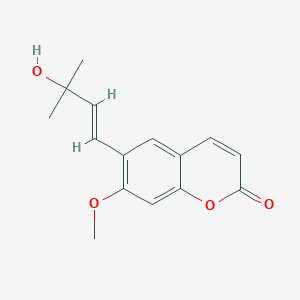
3-Methyl-3-ethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-ethyldecane, also known as MED, is a branched alkane with the chemical formula C13H28. It is a colorless liquid with a boiling point of 215°C and is commonly used in scientific research as a reference compound for the analysis of complex mixtures.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis :
- Zhu et al. (2003) developed a phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which could be relevant for compounds similar to 3-Methyl-3-ethyldecane in organic synthesis (Zhu, Lan, & Kwon, 2003).
- The work of He et al. (2003) on regioselective and stereoselective ruthenium-catalyzed hydrovinylation might provide insights into reactions involving compounds like 3-Methyl-3-ethyldecane (He, Yi, & Donaldson, 2003).
Material Science and Polymer Chemistry :
- Sato, Tanaka, & Kaeriyama (1986) explored the electrochemical properties of poly(3-methylthiophene), which could be relevant for understanding the electrical behavior of similar compounds (Sato, Tanaka, & Kaeriyama, 1986).
- Kobayashi, Pitet, & Hillmyer (2011) investigated the ring-opening metathesis polymerization of 3-substituted cyclooctenes, potentially offering insights into the polymerization behavior of 3-Methyl-3-ethyldecane-related structures (Kobayashi, Pitet, & Hillmyer, 2011).
Environmental Chemistry :
- Yeh & Novak (1994) studied the biodegradation of gasoline oxygenates, including compounds structurally similar to 3-Methyl-3-ethyldecane, in various soils under different conditions (Yeh & Novak, 1994).
Fuel and Energy Research :
- The study by Wang et al. (2016) on the density and viscosity of n-hexadecane and fatty acid methyl esters could provide useful data for the physical properties of 3-Methyl-3-ethyldecane in fuel applications (Wang, Wang, & Chen, 2016).
Eigenschaften
CAS-Nummer |
17312-66-2 |
|---|---|
Produktname |
3-Methyl-3-ethyldecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChI-Schlüssel |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
Kanonische SMILES |
CCCCCCCC(C)(CC)CC |
Synonyme |
3-Ethyl-3-methyldecane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



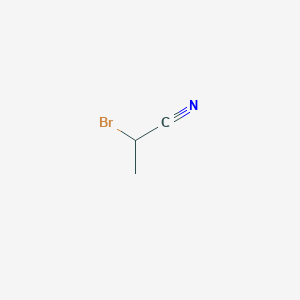
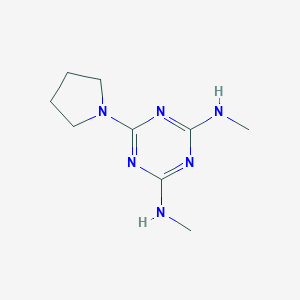
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)

